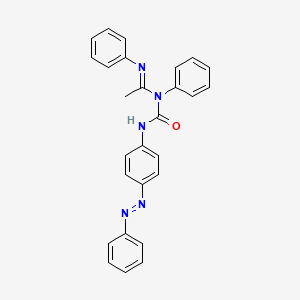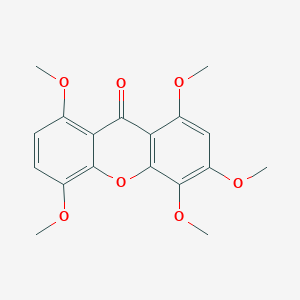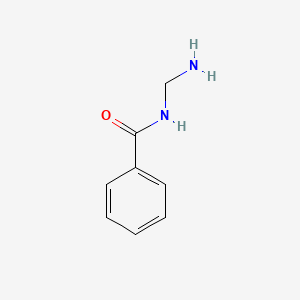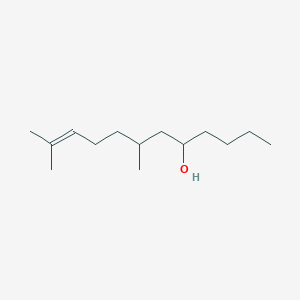![molecular formula C10H12N4O5 B14467746 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one CAS No. 72346-25-9](/img/structure/B14467746.png)
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one is a compound that belongs to the class of organic compounds known as glycosylamines. These compounds consist of an amine with a beta-N-glycosidic bond to a carbohydrate, forming a cyclic hemiaminal ether bond (alpha-amino ether). This compound is significant in various fields, including chemistry, biology, and medicine, due to its unique structural and functional properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one typically involves the glycosylation of a purine base with a protected sugar derivative. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the glycosidic bond formation. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The industrial methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions: 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleoside analogs and other complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes
Mecanismo De Acción
The mechanism of action of 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as cytidine deaminase by binding to the active site, preventing the enzyme’s normal function.
Pathways Involved: It can inhibit DNA methylation and tumor growth by interfering with the methylation process, leading to the activation of apoptotic pathways and inhibition of cell proliferation.
Comparación Con Compuestos Similares
- 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidine-2,4-dione
- 3-{[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
- (2r,3s,4s,5r,6r)-5-[(2s,3r,4r)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-6-(2-phenylethoxy)oxane-3,4-diol .
Uniqueness: 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one is unique due to its specific glycosylamine structure, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes and pathways makes it a valuable compound in therapeutic research and drug development .
Propiedades
Número CAS |
72346-25-9 |
|---|---|
Fórmula molecular |
C10H12N4O5 |
Peso molecular |
268.23 g/mol |
Nombre IUPAC |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one |
InChI |
InChI=1S/C10H12N4O5/c15-2-5-6(16)7(17)9(19-5)14-1-4-8(12-3-11-4)13-10(14)18/h1,3,5-7,9,15-17H,2H2,(H,11,12,13,18) |
Clave InChI |
DHMZKZSNUKYFTK-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC(=O)N1C3C(C(C(O3)CO)O)O)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-2,4-bis[(trimethylstannyl)oxy]pyrimidine](/img/structure/B14467663.png)
![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467682.png)
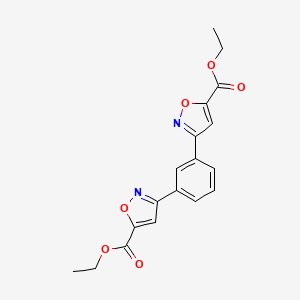
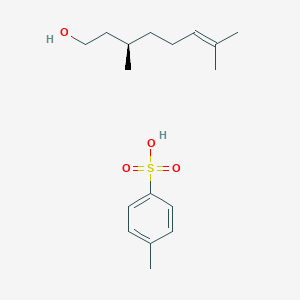
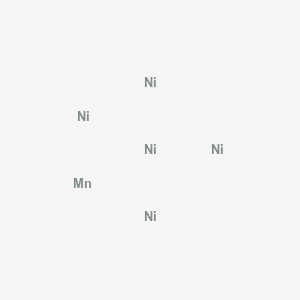


![7-Chloro-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14467715.png)
